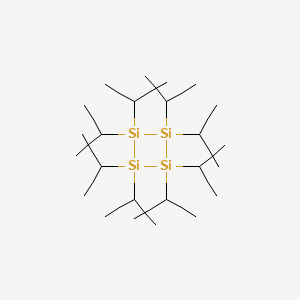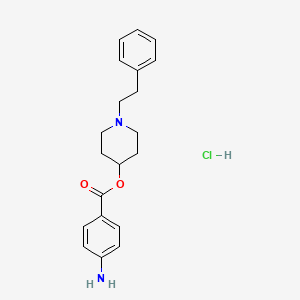![molecular formula C16H30O2Si2 B14437030 [(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 79808-53-0](/img/structure/B14437030.png)
[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene is an organosilicon compound that features two trimethylsiloxy groups attached to a benzene ring with a tert-butyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene can be synthesized through a multi-step process involving the silylation of a suitable precursor. One common method involves the reaction of 1,2-dihydroxy-4-tert-butylbenzene with chlorotrimethylsilane in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for 1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
化学反応の分析
Types of Reactions
1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学的研究の応用
1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of novel materials with unique properties.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene involves its ability to undergo various chemical transformations due to the presence of reactive trimethylsiloxy groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways.
類似化合物との比較
Similar Compounds
- 1,2-Bis(trimethylsiloxy)ethane
- 1,2-Bis(trimethylsiloxy)cyclobutene
Uniqueness
1,2-Bis(trimethylsiloxy)-4-tert-butylbenzene is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds that lack this bulky substituent.
特性
CAS番号 |
79808-53-0 |
|---|---|
分子式 |
C16H30O2Si2 |
分子量 |
310.58 g/mol |
IUPAC名 |
(4-tert-butyl-2-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C16H30O2Si2/c1-16(2,3)13-10-11-14(17-19(4,5)6)15(12-13)18-20(7,8)9/h10-12H,1-9H3 |
InChIキー |
GIMWQRDOEZKQPD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


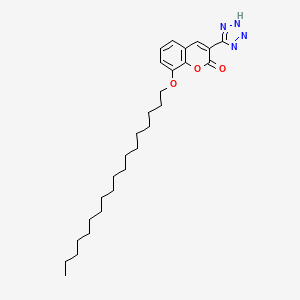
![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)
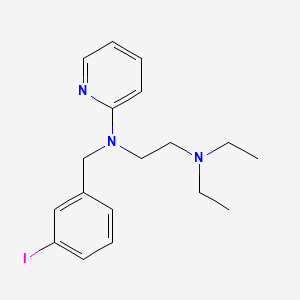
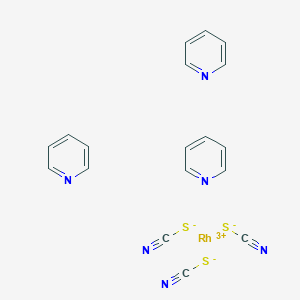


![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)

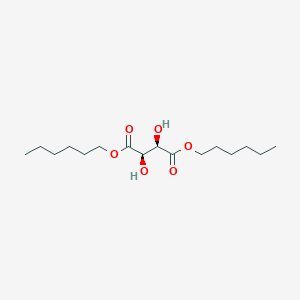
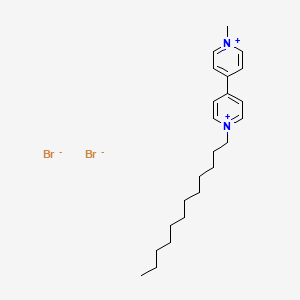

![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)
